N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide
Overview
Description
N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C₈H₁₀ClN₃S and a molecular weight of 215.7 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-chloro-2-methylphenylhydrazine with carbon disulfide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify protein structures .
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)hydrazine: A related compound with similar chemical properties.
N-(3-chloro-2-methylphenyl)hydrazinecarboxamide: Another derivative with comparable reactivity.
Uniqueness: N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds . Its ability to undergo a variety of chemical reactions makes it a versatile reagent in research applications .
Properties
IUPAC Name |
1-amino-3-(3-chloro-2-methylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKILVNVJJBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321555 | |
Record name | 1-amino-3-(3-chloro-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779874 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54418-99-4 | |
Record name | 1-amino-3-(3-chloro-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-CHLORO-ORTHO-TOLYL)-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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